5-メチル-2-フェニル-3-フランカルバルデヒド

説明

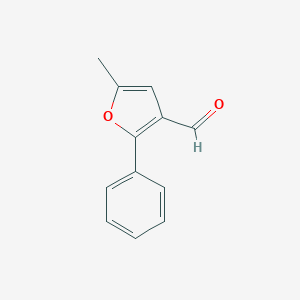

5-Methyl-2-phenyl-3-furaldehyde is an organic compound with the molecular formula C({12})H({10})O(_{2}) It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position

科学的研究の応用

5-Methyl-2-phenyl-3-furaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties.

Industry: It is used in the production of fine chemicals and materials, including polymers and resins.

作用機序

Target of Action

This compound is a type of furan derivative, and furan compounds are known to interact with a variety of biological targets, but specific interactions of this compound need further investigation .

Mode of Action

For instance, they can form oximes or hydrazones when they react with hydroxylamine or hydrazine . The oxygen in these compounds can act as a nucleophile, competing with nitrogen, but this leads to a reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of chemical routes like gasification, fermentation, pyrolysis, etc, transforming into chemicals

Result of Action

As a furan derivative, it may have potential effects on cellular processes, but specific effects need further investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-phenyl-3-furaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place . The compound’s reactivity may also be influenced by the presence of strong oxidizing agents or strong acids .

生化学分析

Biochemical Properties

5-Methyl-2-phenyl-3-furaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and biochemical studies. The compound’s aldehyde group is highly reactive, making it a valuable intermediate in various chemical processes.

Cellular Effects

5-Methyl-2-phenyl-3-furaldehyde has been shown to influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity with nucleophiles, such as amines and thiols, allows it to modify proteins and other biomolecules within cells. This modification can lead to changes in cell function and metabolism. Additionally, the compound’s ability to form stable adducts with cellular nucleophiles suggests its potential use in studying protein function and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-phenyl-3-furaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over time. These findings suggest that 5-Methyl-2-phenyl-3-furaldehyde can be used in long-term biochemical studies to investigate protein function and enzyme activity .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-phenyl-3-furaldehyde in animal models vary with different dosages. At low doses, the compound can modify specific proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in biochemical research involving 5-Methyl-2-phenyl-3-furaldehyde .

Metabolic Pathways

5-Methyl-2-phenyl-3-furaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and function within cells. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Methyl-2-phenyl-3-furaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form stable adducts with proteins also affects its distribution, as it can be sequestered within cellular structures. Understanding the transport and distribution of 5-Methyl-2-phenyl-3-furaldehyde is crucial for its application in biochemical research .

Subcellular Localization

5-Methyl-2-phenyl-3-furaldehyde exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. Additionally, the compound’s interactions with cellular organelles can provide insights into its role in cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

5-Methyl-2-phenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methyl-2-phenylfuran. This reaction typically uses Vilsmeier-Haack conditions, where the furan derivative is treated with a mixture of phosphorus oxychloride (POCl(_{3})) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.

Another method involves the Friedel-Crafts acylation of 5-methylfuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). This reaction yields 5-methyl-2-phenyl-3-furaldehyde after subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of 5-methyl-2-phenyl-3-furaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

化学反応の分析

Types of Reactions

5-Methyl-2-phenyl-3-furaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO({3})).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH({4})).

Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: KMnO(_{4}) in acidic or neutral conditions.

Reduction: NaBH(_{4}) in methanol or ethanol.

Substitution: AlCl(_{3}) as a catalyst for Friedel-Crafts reactions.

Major Products

Oxidation: 5-Methyl-2-phenyl-3-furoic acid.

Reduction: 5-Methyl-2-phenyl-3-furanmethanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

類似化合物との比較

Similar Compounds

5-Methyl-2-furaldehyde: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity.

2-Phenylfuran: Lacks the aldehyde group, affecting its ability to participate in certain reactions.

5-Phenyl-2-furaldehyde: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.

Uniqueness

5-Methyl-2-phenyl

生物活性

5-Methyl-2-phenyl-3-furaldehyde is a furan derivative that has garnered attention for its potential biological activities. This compound is involved in various biochemical pathways and has shown promise in modifying cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, cellular effects, metabolic pathways, and case studies.

Chemical Structure and Properties

5-Methyl-2-phenyl-3-furaldehyde is characterized by its furan ring structure with a phenyl group and a methyl substituent. Its unique structure allows it to interact with various biological targets, leading to significant biochemical effects.

Target of Action

The specific biological targets of 5-Methyl-2-phenyl-3-furaldehyde are not fully elucidated, but it is known to interact with nucleophiles such as amines and thiols. This interaction allows the compound to form stable adducts with proteins, potentially altering their function.

Mode of Action

The compound can react with hydroxylamine and hydrazine to form oximes and hydrazones, respectively. These reactions are crucial in biochemical pathways involving protein modification and enzyme activity .

Biochemical Pathways

5-Methyl-2-phenyl-3-furaldehyde participates in several metabolic pathways:

- Oxidation and Reduction Reactions : It can undergo various redox reactions, influencing its activity within cells.

- Transport Mechanisms : The compound interacts with transporters that facilitate its distribution within cellular compartments.

Influence on Cellular Processes

Research indicates that 5-Methyl-2-phenyl-3-furaldehyde influences cell signaling pathways, gene expression, and metabolism. Its ability to modify proteins suggests a role in regulating cellular functions.

Dosage Effects

Studies have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it can beneficially modify proteins without inducing toxicity.

- High Doses : Higher concentrations may lead to adverse effects such as cellular damage and toxicity. This highlights the importance of dosage optimization in research applications .

Case Studies

Case studies have explored the compound's effects on various models:

- In Vitro Studies : Laboratory experiments have shown that 5-Methyl-2-phenyl-3-furaldehyde can persistently modify protein functions over time, indicating its potential for long-term studies in biochemical research.

- Animal Models : Research involving animal models has illustrated the threshold effect of dosage, where beneficial effects are observed at lower doses compared to toxic effects at higher doses.

Summary of Research Findings

The following table summarizes key findings from various studies on 5-Methyl-2-phenyl-3-furaldehyde:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Modifies protein function; stable under standard conditions | |

| Animal Models | Beneficial effects at low doses; toxicity at high doses | |

| Biochemical Pathways | Involved in oxidation/reduction; interacts with transporters |

特性

IUPAC Name |

5-methyl-2-phenylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAOVDZILYEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439208 | |

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157836-53-8 | |

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。